molecular formula C18H18N2O2 B7762386 3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazole CAS No. 1159937-05-9

3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazole

Cat. No.: B7762386
CAS No.: 1159937-05-9
M. Wt: 294.3 g/mol
InChI Key: FELREFNIJKEPEV-UHFFFAOYSA-N
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Description

3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by the presence of two 3-methoxyphenyl groups and a methyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazole typically involves the condensation of appropriate hydrazine derivatives with 1,3-diketones or their equivalents. One common method involves the reaction of 3-methoxybenzoyl hydrazine with 4-methyl-1,3-diketone under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to convert carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated or other substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    3,5-bis(4-hydroxy-3-methoxyphenyl)-1H-pyrazole: A similar compound with hydroxyl groups instead of methoxy groups, known for its antioxidant properties.

    3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole: A compound with additional methoxy groups, studied for its enhanced biological activities.

Uniqueness

3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazole is unique due to the presence of methoxy groups, which can influence its chemical reactivity and biological activity. The methyl group on the pyrazole ring also contributes to its distinct properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-12-17(13-6-4-8-15(10-13)21-2)19-20-18(12)14-7-5-9-16(11-14)22-3/h4-11H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FELREFNIJKEPEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NN=C1C2=CC(=CC=C2)OC)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101252154
Record name 3,5-Bis(3-methoxyphenyl)-4-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101252154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159937-05-9
Record name 3,5-Bis(3-methoxyphenyl)-4-methyl-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159937-05-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Bis(3-methoxyphenyl)-4-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101252154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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